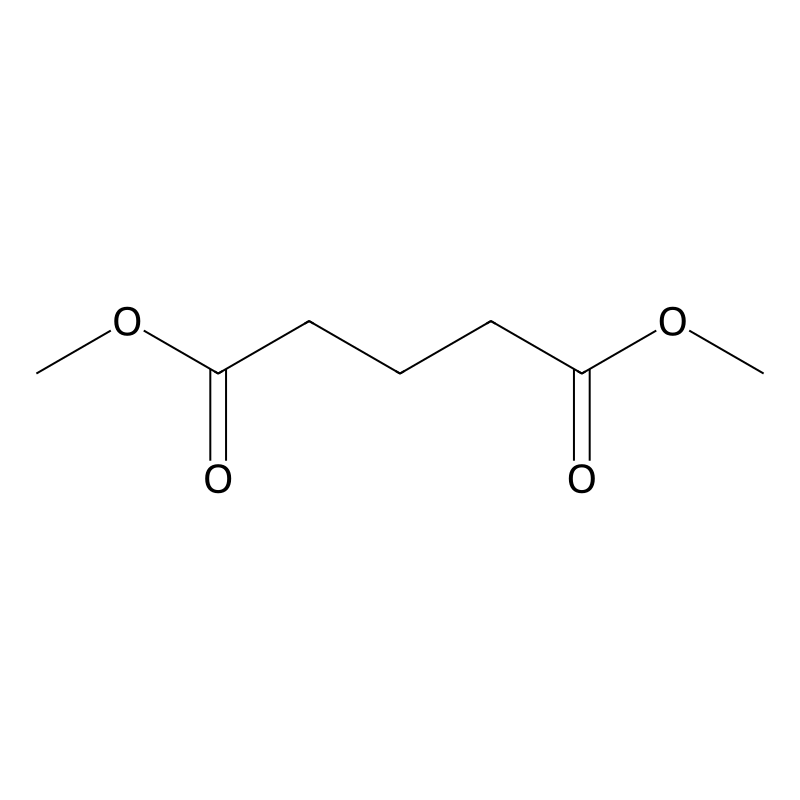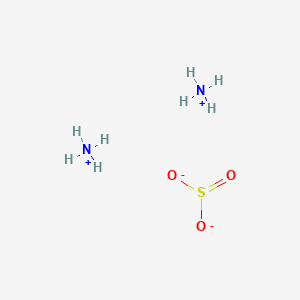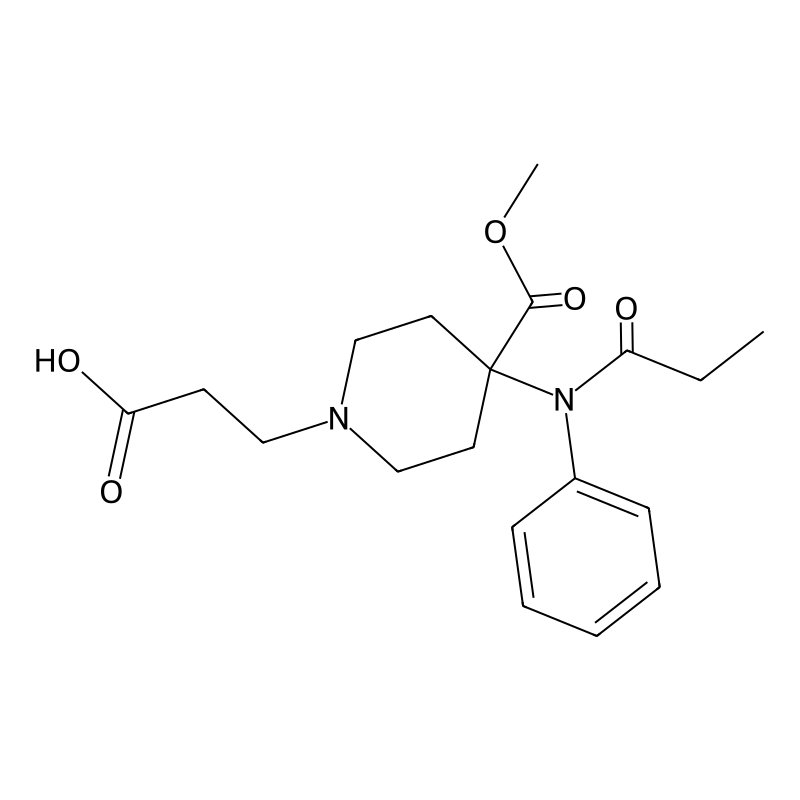Dimethyl glutarate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
VERY SOL IN ALC, ETHER
Synonyms
Canonical SMILES
Description
Synthesis of Pharmaceutical Compounds
- DMG serves as a valuable intermediate in the laboratory synthesis of various pharmaceutical drugs and drug candidates. Its reactive ester groups allow for efficient coupling reactions with other molecules, facilitating the construction of complex molecules with desired biological activities.
- Some research explores DMG's use in synthesizing antiviral agents [Source 1].
Source 1: Study on Antiviral Properties of Synthesized Compounds Containing Glutaric Acid Derivatives:
Investigating Biological Effects
- Some scientific studies are investigating the potential biological effects of DMG itself on living organisms. These studies involve administering DMG to cells or model organisms and observing its influence on various cellular processes or physiological functions.
- Research suggests DMG might play a role in energy metabolism, but more studies are needed to confirm these findings [Source 2].
Source 2: Effects of Dimethyl Glutarate on Mitochondrial Function:
Dimethyl glutarate, also known as glutaric acid dimethyl ester or pentanedioic acid dimethyl ester, is an organic compound with the molecular formula C7H12O4. It appears as a clear, colorless liquid with a faint agreeable odor and is highly soluble in alcohol and ether. The compound has a melting point of approximately -13 °C and a boiling point ranging from 96 to 103 °C at 15 mm Hg . Dimethyl glutarate is classified as an ester, which means it is derived from the reaction of an alcohol and a carboxylic acid.
As an ester, dimethyl glutarate undergoes typical reactions associated with esters. It reacts with acids to liberate heat along with alcohols and acids. This reaction can be vigorous when strong oxidizing acids are involved, potentially igniting the reaction products due to the exothermic nature of the process. Additionally, dimethyl glutarate can be hydrolyzed by strong mineral acids and bases, leading to the formation of glutaric acid and methanol .
Dimethyl glutarate exhibits low toxicity levels in biological systems. It is rapidly absorbed into the bloodstream following oral exposure and can be metabolized into methanol, monomethyl glutarate, and glutaric acid. The primary route of excretion for its metabolites is through urine. Studies indicate that dimethyl glutarate is not a skin or respiratory sensitizer and does not cause significant irritation to skin or eyes . Long-term exposure has shown no hormonal alterations or significant histopathological changes in male reproductive organs .
Dimethyl glutarate can be synthesized through various methods, including:
- Esterification: The most common method involves the reaction between glutaric acid and methanol in the presence of an acid catalyst.
- Transesterification: This process involves exchanging the alkoxy group of an ester with another alcohol.
- Dibasic Ester Process: Dimethyl glutarate is often produced in conjunction with other dibasic esters, such as dimethyl succinate and dimethyl adipate, through similar synthetic pathways .
Dimethyl glutarate has diverse applications across various industries:
- Industrial Uses: It serves as an intermediate and solvent in formulations for cleaning agents, lubricants, coating agents, and metalworking fluids.
- Consumer Products: The compound is utilized in the production of paint removers, nail polish removers, adhesives, sealants, automotive cleaning products, and general-purpose cleaners .
- Oil and Gas Industry: Dimethyl glutarate finds use in drilling operations as a solvent and binder agent.
- Water Treatment: It is employed in formulations for water treatment chemicals and agrochemicals .
Dimethyl glutarate belongs to a category of compounds known as dibasic esters. Here are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Dimethyl succinate | C6H10O4 | Shorter carbon chain; used primarily as a solvent. |
| Dimethyl adipate | C8H14O4 | Longer carbon chain; used in plasticizers and lubricants. |
| Diethyl malonate | C7H12O4 | Contains ethyl groups; used in organic synthesis. |
| Dimethyl phthalate | C10H10O4 | Used primarily as a plasticizer; higher molecular weight. |
Dimethyl glutarate's uniqueness lies in its balance between solubility and reactivity compared to its analogs, making it particularly useful in industrial applications requiring both properties .
Esterification Pathways for Dicarboxylic Acid Derivatives
The synthesis of dimethyl glutarate primarily relies on esterification reactions between glutaric acid and methanol, following established pathways for dicarboxylic acid derivatives. The most widely employed method involves the Fischer esterification mechanism, where glutaric acid reacts with methanol in the presence of an acid catalyst to form the dimethyl ester and water as a byproduct [1] [2].
The fundamental reaction proceeds through a nucleophilic acyl substitution mechanism. Initially, the carbonyl oxygen of glutaric acid is protonated by the acid catalyst, creating an electrophilic carbon center. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of water yield the desired dimethyl glutarate product [3] [4].
The classical synthesis route involves dissolving glutaric anhydride in anhydrous methanol, followed by the addition of concentrated sulfuric acid as a catalyst. Under these conditions, the reaction proceeds at room temperature for 18 hours, achieving a conversion of 96% with excellent selectivity [1]. The mechanism involves the initial ring-opening of glutaric anhydride by methanol, followed by esterification of the remaining carboxylic acid functionality.
Alternative esterification pathways include the use of ion exchange resins as heterogeneous catalysts. Amberlyst 15 and Amberlyst 35 resins have been extensively studied for dicarboxylic acid esterification, offering advantages in terms of catalyst separation and reusability [5] [6]. These solid acid catalysts operate through a similar mechanism but provide better process control and reduced corrosion issues compared to homogeneous sulfuric acid catalysis.
The reaction kinetics follow a second-order mechanism with respect to the carboxylic acid and alcohol concentrations. The rate-determining step is typically the nucleophilic attack of methanol on the protonated carbonyl carbon. Temperature has a significant effect on reaction rate, with activation energies ranging from 55-65 kilojoules per mole for various catalytic systems [6].
Catalytic Systems in Continuous Flow Synthesis
Continuous flow synthesis of dimethyl glutarate represents a significant advancement in industrial production methodology. Flow chemistry offers superior mass transfer characteristics, enhanced safety in handling hazardous chemicals, and improved scalability compared to traditional batch processes [7] [8].
The implementation of continuous flow reactors requires careful consideration of catalyst selection and reactor design. Packed bed reactors containing solid acid catalysts such as Amberlyst resins have shown promise for continuous esterification processes. However, standard Fischer esterification conditions using catalytic sulfuric acid in methanol can be directly adapted to continuous flow systems with appropriate modifications [7].
In continuous flow synthesis, the residence time becomes a critical parameter. Typical residence times for dimethyl glutarate synthesis range from 13 to 25 minutes, depending on reaction conditions and catalyst loading [7]. The flow rate must be optimized to ensure complete conversion while maintaining economic throughput rates.
Temperature control in continuous flow systems is achieved through precise heating zones and advanced heat exchange systems. The ability to maintain uniform temperature distribution across the reactor volume is crucial for consistent product quality and optimal conversion rates [8]. Multi-zone heating systems can address temperature uniformity challenges commonly encountered in large-scale reactors.
Catalyst deactivation remains a significant concern in continuous flow processes. Impurities in the feedstock can lead to catalyst poisoning, necessitating periodic catalyst regeneration or replacement cycles. The development of robust catalyst systems with extended lifetimes is essential for economically viable continuous production [8].
The integration of in-line monitoring systems allows for real-time process optimization and quality control. Parameters such as conversion, selectivity, and product purity can be continuously monitored, enabling immediate adjustments to maintain optimal operating conditions [9].
Purification Techniques and Quality Control Metrics
The purification of dimethyl glutarate requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications. The primary challenge lies in the separation of the product from unreacted starting materials, byproducts, and the reaction solvent [10].
Fractional distillation is the most commonly employed purification method for dimethyl glutarate. The compound has a boiling point range of 210-215°C, which allows for effective separation from methanol (boiling point 64.5°C) and water (boiling point 100°C) [11]. The distillation process typically involves multiple stages to achieve the required purity levels of 99.5-99.9% [12].
The formation of azeotropes presents a significant challenge in the purification process. Water forms an azeotrope with dimethyl glutarate, requiring specialized separation techniques such as azeotropic distillation or the use of molecular sieves for complete water removal [5] [13]. The water-dimethyl glutarate azeotrope contains approximately 98.94% water and 1.06% ester, complicating the separation process [5].
Liquid-liquid extraction techniques can be employed for initial purification steps. Dimethyl glutarate exhibits different solubility characteristics in various solvents, allowing for selective separation of impurities [14]. The compound is soluble in organic solvents such as ethanol and ether but has limited solubility in water, facilitating aqueous extraction of water-soluble impurities.
Crystallization methods are applicable when dealing with related dicarboxylic acid esters that may be present as impurities. The principle relies on different solubility characteristics of the compounds in specific solvents at varying temperatures [10]. The crystallization process involves dissolving the mixture in a suitable solvent at elevated temperature, followed by controlled cooling to precipitate the desired product.
High-performance liquid chromatography serves as the primary analytical method for quality control. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modifier provides excellent separation and quantification of dimethyl glutarate and its impurities [15]. The method is suitable for both analytical and preparative applications.
Gas chromatography with thermal conductivity detection is employed for volatile impurity analysis and residual solvent determination. The analytical conditions typically involve temperature programming from 50°C to 300°C with appropriate column selection for optimal separation [16].
Quality control metrics for dimethyl glutarate include acid number, ester number, water content, and volatile substances. The acid number should be below 0.25 milligrams potassium hydroxide per gram to indicate complete esterification [17]. The ester number provides confirmation of the ester content, while water content must be minimized to prevent hydrolysis during storage.
Scalability Challenges in Bulk Manufacturing
The transition from laboratory-scale synthesis to industrial bulk manufacturing of dimethyl glutarate presents numerous technical and economic challenges that must be systematically addressed to ensure commercial viability [18] [8].
Heat transfer limitations represent one of the most significant scalability challenges. As reactor volume increases, the surface area to volume ratio decreases, leading to difficulties in maintaining uniform temperature distribution. This can result in hot spots that promote side reactions and reduce product selectivity [8]. Advanced heat exchange systems and multi-zone heating configurations are essential to address these thermal management issues.
Mass transfer efficiency becomes increasingly problematic at larger scales. Adequate mixing is crucial for maintaining homogeneous reaction conditions and ensuring complete conversion of reactants. The design of efficient mixing systems that can handle the viscosity changes occurring during the reaction is critical for successful scale-up [8]. Advanced impeller designs and multiple mixing zones may be required to achieve optimal mass transfer rates.
The economics of catalyst utilization significantly impact the viability of bulk manufacturing processes. While homogeneous catalysts such as sulfuric acid offer high activity and selectivity, their recovery and reuse present challenges at industrial scale. The development of heterogeneous catalyst systems that can be easily separated and regenerated is essential for economic sustainability [8] [19].
Reactive distillation technology offers a promising solution to several scalability challenges by combining reaction and separation in a single unit operation. This approach can eliminate the need for separate reaction and distillation vessels, reducing capital costs and improving energy efficiency [5]. However, the design and operation of reactive distillation systems require sophisticated process control and optimization.
Water removal strategies become more complex at industrial scale due to the equilibrium nature of the esterification reaction. The continuous removal of water is essential to drive the reaction to completion and achieve high conversions. Azeotropic distillation with appropriate entrainers can be employed, but the energy requirements and equipment complexity increase significantly [20].
Environmental and safety considerations become paramount in bulk manufacturing operations. The handling of large quantities of sulfuric acid catalyst presents corrosion and safety challenges that must be addressed through appropriate materials selection and safety systems [8]. Additionally, the treatment of acidic wastewater streams requires specialized treatment facilities and environmental compliance measures.
Process optimization using mathematical modeling and simulation tools becomes essential for successful scale-up. The development of kinetic models that accurately predict reaction behavior under various operating conditions allows for the optimization of reactor design and operating parameters [8]. These models can be used to identify potential bottlenecks and optimize the overall process efficiency.
Quality control and product consistency become more challenging at industrial scale due to the increased complexity of the manufacturing process. The implementation of statistical process control methods and real-time monitoring systems is necessary to maintain product quality and identify process deviations before they impact product specifications [8].
Purity
Physical Description
Liquid
Colorless liquid.
Color/Form
XLogP3
Exact Mass
Boiling Point
214.0 °C
213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG
199.4-203°F
Flash Point
218°F
Density
1.0876 @ 20 °C/4 °C
1.087
LogP
Odor
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 910 of 1008 companies (only ~ 9.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Vapor Pressure
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Antistatic; Emollient; Solvent
Methods of Manufacturing
General Manufacturing Information
All other chemical product and preparation manufacturing
Construction
Fabricated metal product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Transportation equipment manufacturing
Utilities
Wholesale and retail trade
Pentanedioic acid, 1,5-dimethyl ester: ACTIVE
Dates
2: Krueger S, Moritz G, Lindemann P, Radisch D, Tschuch G. Male Pheromones Influence the Mating Behavior of Echinothrips americanus. J Chem Ecol. 2016 Apr;42(4):294-9. doi: 10.1007/s10886-016-0685-z. Epub 2016 Mar 23. PubMed PMID: 27008648.
3: Gayán E, Condón S, Álvarez I, Nabakabaya M, Mackey B. Effect of pressure-induced changes in the ionization equilibria of buffers on inactivation of Escherichia coli and Staphylococcus aureus by high hydrostatic pressure. Appl Environ Microbiol. 2013 Jul;79(13):4041-7. doi: 10.1128/AEM.00469-13. Epub 2013 Apr 26. PubMed PMID: 23624471; PubMed Central PMCID: PMC3697583.
4: Wang Y, Cannon FS, Salama M, Fonseca DA, Giese S. Characterization of pyrolysis products from a biodiesel phenolic urethane binder. Environ Sci Technol. 2009 Mar 1;43(5):1559-64. PubMed PMID: 19350935.
5: Kelly DP, Kennedy GL Jr, Keenan CM. Reproduction study with dibasic esters following inhalation in the rat. Drug Chem Toxicol. 1998 Aug;21(3):253-67. PubMed PMID: 9706459.
6: Nair RS, Dudek BR, Grothe DR, Johannsen FR, Lamb IC, Martens MA, Sherman JH, Stevens MW. Mixture risk assessment: a case study of Monsanto experiences. Food Chem Toxicol. 1996 Nov-Dec;34(11-12):1139-45. PubMed PMID: 9119327.
7: Alvarez L, Driscoll C, Kelly DP, Staples RE, Chromey NC, Kennedy GL Jr. Developmental toxicity of dibasic esters by inhalation in the rat. Drug Chem Toxicol. 1995 Nov;18(4):295-314. PubMed PMID: 8586022.
8: Olson MJ, Martin JL, LaRosa AC, Brady AN, Pohl LR. Immunohistochemical localization of carboxylesterase in the nasal mucosa of rats. J Histochem Cytochem. 1993 Feb;41(2):307-11. PubMed PMID: 8419465.
9: Turner JP, Meldrum BS. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. Br J Pharmacol. 1991 Oct;104(2):445-51. PubMed PMID: 1797311; PubMed Central PMCID: PMC1908570.
10: Trela BA, Bogdanffy MS. Cytotoxicity of dibasic esters (DBE) metabolites in rat nasal explants. Toxicol Appl Pharmacol. 1991 Sep 1;110(2):259-67. PubMed PMID: 1891773.
11: Morris JB, Clay RJ, Trela BA, Bogdanffy MS. Deposition of dibasic esters in the upper respiratory tract of the male and female Sprague-Dawley rat. Toxicol Appl Pharmacol. 1991 May;108(3):538-46. PubMed PMID: 2020975.
12: Trela BA, Bogdanffy MS. Carboxylesterase-dependent cytotoxicity of dibasic esters (DBE) in rat nasal explants. Toxicol Appl Pharmacol. 1991 Feb;107(2):285-301. PubMed PMID: 1994511.
13: Bogdanffy MS, Kee CR, Hinchman CA, Trela BA. Metabolism of dibasic esters by rat nasal mucosal carboxylesterase. Drug Metab Dispos. 1991 Jan-Feb;19(1):124-9. PubMed PMID: 1673384.
14: Freed WJ, Braun DE. Anticonvulsant activity of deaminated analogues of glutamic acid diethyl ester (GDEE). Brain Res. 1988 Aug 30;459(1):157-62. PubMed PMID: 3167573.
15: Carles C, Martin P. Kinetic study of the action of bovine chymosin and pepsin A on bovine kappa-casein. Arch Biochem Biophys. 1985 Nov 1;242(2):411-6. PubMed PMID: 3933422.
16: Sasaki I, Gotoh H, Yamamoto R, Hasegawa H, Yamashita J, Horio T. Hydrophobic-ionic chromatography. Its application to purification of porcine pancreas enzymes. J Biochem. 1979 Nov;86(5):1537-48. PubMed PMID: 316432.








